2-Methoxy-5-(propylsulfamoyl)benzamide
Description
2-Methoxy-5-(propylsulfamoyl)benzamide is a benzamide derivative featuring a methoxy group (-OCH₃) at the 2-position and a propylsulfamoyl moiety (-NHSO₂-C₃H₇) at the 5-position of the benzene ring. The compound’s design aligns with trends in sulfonamide/benzamide-based therapeutics, which are explored for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-methoxy-5-(propylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-6-13-18(15,16)8-4-5-10(17-2)9(7-8)11(12)14/h4-5,7,13H,3,6H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJFKDGLFPSWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(propylsulfamoyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is sulfonated using propylsulfonyl chloride in the presence of a base such as pyridine to form the propylsulfamoyl group.
Amidation: Finally, the carboxylic acid group is converted to an amide group by reacting with ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(propylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(propylsulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-5-(propylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(propylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(propylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional Group Analysis
- Sulfamoyl vs. Sulfonyl/Sulfonamide : The target compound’s propylsulfamoyl group (-NHSO₂-C₃H₇) enables hydrogen bonding via the -NH moiety, unlike sulfonyl (-SO₂-) or sulfonamide (-SO₂NH₂) groups in analogs. This may enhance target binding specificity .
- Alkyl Chain Variations : The propyl chain in the target compound introduces moderate lipophilicity compared to methyl () or 2-oxopropyl (CAS 116091-63-5) groups, balancing membrane permeability and aqueous solubility .
Pharmacological Considerations
- Bioactivity : Benzamide derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, ) exhibit bioactivity dependent on substituent electronic effects. The target compound’s sulfamoyl group may confer unique inhibitory properties against enzymes like carbonic anhydrase or kinases .
- Metabolic Stability : Propylsulfamoyl’s longer chain may reduce metabolic degradation rates compared to methylsulfonyl (), extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
